molecular formula C17H7F6NO5 B11155202 7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one

7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B11155202
M. Wt: 419.23 g/mol
InChI Key: COOMSMJVOLBVEF-UHFFFAOYSA-N
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Description

7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a chromen-2-one core substituted with nitro and trifluoromethyl groups, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-nitro-2-(trifluoromethyl)phenol and 4-(trifluoromethyl)-2H-chromen-2-one.

    Coupling Reaction: The phenol derivative undergoes a nucleophilic aromatic substitution reaction with the chromen-2-one derivative in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Reduction: Potassium permanganate (KMnO4)

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Reduction: 7-[4-amino-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one

    Oxidation: Corresponding quinones

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-nitro-4-trifluoromethyl-phenoxy)-4-propyl-chromen-2-one
  • 7-(2-nitro-4-trifluoromethyl-phenoxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one
  • 8-methyl-7-(2-nitro-4-trifluoromethyl-phenoxy)-4-phenyl-chromen-2-one

Uniqueness

7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C17H7F6NO5

Molecular Weight

419.23 g/mol

IUPAC Name

7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C17H7F6NO5/c18-16(19,20)11-7-15(25)29-14-6-9(2-3-10(11)14)28-13-4-1-8(24(26)27)5-12(13)17(21,22)23/h1-7H

InChI Key

COOMSMJVOLBVEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Origin of Product

United States

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